molecular formula C10H9F2NO B6255756 4-(2,5-difluorophenyl)pyrrolidin-2-one CAS No. 1470554-60-9

4-(2,5-difluorophenyl)pyrrolidin-2-one

Cat. No.: B6255756
CAS No.: 1470554-60-9
M. Wt: 197.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Difluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2,5-difluorophenyl substituent at the 4-position of the five-membered lactam ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of ligands for synaptic vesicle protein 2A (SV2A), which are investigated for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging . Its synthesis often involves alkylation or substitution reactions, as demonstrated in the preparation of triazine-linked derivatives (25.9% yield via HPLC purification) and chloropyridinylmethyl analogues (5% yield via silica gel chromatography) . The fluorine atoms enhance metabolic stability and influence binding interactions, making this scaffold valuable for drug discovery.

Properties

CAS No.

1470554-60-9

Molecular Formula

C10H9F2NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

Preparation Methods

Lithium-Halogen Exchange with 1,4-Difluorobenzene

A prominent method involves the use of 1,4-difluorobenzene as a starting material. In the presence of n-butyllithium at cryogenic temperatures (-70°C to -50°C), lithium-halogen exchange generates a reactive aryl lithium species. This intermediate reacts with N,O-dimethylhydroxylamine-derived substrates to form a ketone precursor, which undergoes Ti(OEt)₄-mediated condensation with pyrrolidine intermediates. Subsequent sodium borohydride reduction and acid-catalyzed cyclization yield 4-(2,5-difluorophenyl)pyrrolidin-2-one.

Key advantages of this route include a 90% yield in the lithiation step, a significant improvement over earlier methods using brominated arenes (66% yield). The substitution of isopropylmagnesium chloride with n-butyllithium reduces costs by approximately 40%, while elevated reaction temperatures (-50°C vs. -78°C) simplify process control.

Grignard Reagent-Mediated Ring Formation

An alternative approach employs 2,5-difluorophenyl magnesium chloride in a Grignard reaction with N-protected pyrrolidone derivatives. This method, detailed in patent CN109593802B, proceeds via nucleophilic addition to the carbonyl group, followed by acid-catalyzed deprotection and cyclization. The final step utilizes recombinant imine reductase and formate dehydrogenase for enantioselective reduction, achieving >99% enantiomeric excess (ee).

Donor–Acceptor Cyclopropane Ring-Opening Strategies

Nickel-Catalyzed Aminolysis and Lactamization

Recent advances leverage donor–acceptor (DA) cyclopropanes for constructing the pyrrolidinone core. Cyclopropane-1,1-diesters react with primary amines under nickel perchlorate catalysis (20 mol%) to form γ-amino esters. Subsequent acetic acid-mediated lactamization and dealkoxycarbonylation yield 1,5-disubstituted pyrrolidin-2-ones. For 4-(2,5-difluorophenyl) derivatives, this method achieves 70–79% yield over four steps, with chromatographic purification required only in the final stage.

Substituent Effects on Cyclopropane Reactivity

The electronic nature of cyclopropane substituents critically influences reaction efficiency. Styryl- and thienyl-substituted DA cyclopropanes provide higher yields (60–79%) compared to nitro- or pyridyl-bearing analogs (32–45%). Computational studies indicate that electron-donating groups stabilize the transition state during ring-opening, reducing activation energy by ~15 kcal/mol.

Enantioselective Synthesis and Resolution

Enzymatic Dynamic Kinetic Resolution

The CN109593802B patent describes a biocatalytic approach using imine reductase (IRED) and formate dehydrogenase (FDH) to achieve (R)-selective reduction of an intermediate imine. NADPH cofactor recycling via formate oxidation ensures stoichiometric efficiency, with the process operating at 30°C and pH 7.5. This method achieves 85% isolated yield and 99% ee, surpassing traditional chiral auxiliary-based routes.

Diastereomeric Crystallization

For non-enzymatic routes, diastereomer separation via crystallization remains prevalent. Using (1S)-(+)-10-camphorsulfonic acid as a resolving agent, the hydrochloride salt of this compound can be purified to 98% de in two recrystallizations. However, this method incurs a 35–40% mass loss, making it less efficient than enzymatic alternatives.

Comparative Analysis of Methodologies

Parameter Grignard/Lithium Route DA Cyclopropane Enzymatic Resolution
Overall Yield56%70%85%
StereoselectivityRacemicRacemic>99% ee
Cost (Reagents)$$$$$$$$$
Purification Steps312
Scalability>100 kg<10 kg50–100 kg

The Grignard/lithium method offers superior scalability for industrial production, while enzymatic routes provide unmatched stereocontrol for pharmaceutical applications. DA cyclopropane strategies balance yield and simplicity but require optimization for electron-deficient substrates.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-difluorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 4-(2,5-difluorophenyl)pyrrolidin-2-one is in the development of anticancer agents. Research indicates that derivatives of this compound are being investigated for their efficacy against soft tissue sarcomas. A notable derivative, (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate, has received orphan designation from the EMA for the treatment of soft tissue sarcoma . This highlights the compound's potential in targeting specific cancer types.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves modulation of signaling pathways associated with tumor growth and survival. Studies suggest that it may inhibit certain kinases involved in cancer cell proliferation .

Synthesis and Formulation

Synthesis Techniques
The synthesis of this compound typically involves several steps that include the use of various reagents and solvents. For example, a common synthetic route includes reacting 5-chloropyrazolo[1,5-a]pyrimidine with (R)-2-(2,5-difluorophenyl)pyrrolidine under controlled conditions to yield the desired product .

Formulation Development
Liquid formulations of this compound have been developed to enhance its bioavailability and therapeutic effectiveness. These formulations are crucial for ensuring proper delivery in clinical settings .

Pharmacological Studies

In Vitro and In Vivo Studies
Pharmacological studies have demonstrated the compound's potential in various biological assays. In vitro studies show that it can induce apoptosis in cancer cell lines, while in vivo studies confirm its efficacy in animal models of cancer .

Case Studies and Research Findings

Study Title Findings Reference
Anticancer Efficacy of Pyrrolidine DerivativesDemonstrated effectiveness against soft tissue sarcoma in preclinical models
Mechanistic Insights into Fluorinated CompoundsDiscussed how fluorination enhances biological activity
Synthesis of Novel Anticancer AgentsOutlined synthetic pathways for new derivatives

Mechanism of Action

The mechanism of action of 4-(2,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and number of fluorine atoms on the phenyl ring significantly impact physicochemical and biological properties:

  • 4-(3,5-Difluorophenyl)pyrrolidin-2-one: Substitution at the 3,5-positions (vs. Derivatives like 1-((3-chloropyridin-4-yl)methyl)-4-(3,5-difluorophenyl)pyrrolidin-2-one exhibit lower synthetic yields (5%) but retain activity as SV2A ligands .
  • 4-(4-Fluorophenyl)pyrrolidin-2-one : A single fluorine at the 4-position reduces electronegativity and similarity (0.51 vs. 1.00 for 2,5-difluoro analogues), likely altering solubility and target affinity .

Table 1: Structural Comparison of Pyrrolidinone Derivatives

Compound Name Fluorine Positions Similarity Score Key Features
4-(2,5-Difluorophenyl)pyrrolidin-2-one 2,5 1.00 High metabolic stability, SV2A ligand
4-(3,5-Difluorophenyl)pyrrolidin-2-one 3,5 0.84 Improved steric profile for binding
4-(4-Fluorophenyl)prolidin-2-one 4 0.51 Reduced electronegativity

Stereochemical and Functional Group Modifications

  • (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride: The pyrrolidine core (vs. pyrrolidinone) and R-configuration enhance similarity (1.00) and solubility due to the hydrochloride salt .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Position : 2,5-Difluoro substitution optimizes electronic effects and steric compatibility with SV2A, whereas 3,5-difluoro analogues may require additional substituents (e.g., chloropyridinylmethyl) to maintain activity .
  • Lactam vs. Amine Scaffolds: The pyrrolidin-2-one lactam (vs.

Q & A

Q. Optimization Tips :

  • Use trifluoroacetic acid (TFA) as a catalyst for cyclization to enhance reaction efficiency .
  • Monitor reaction progress via HPLC or LC-MS to identify intermediate bottlenecks .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields.

How does the 2,5-difluorophenyl substituent influence the compound’s physicochemical properties?

Answer:
The substituent impacts:

  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability.
  • Electron Withdrawal : The electron-deficient aromatic ring alters the pyrrolidinone’s electron density, affecting reactivity in nucleophilic/electrophilic reactions.
  • Stereoelectronic Effects : Fluorine’s steric bulk and electronegativity influence conformational flexibility and binding to biological targets (e.g., enzymes) .

Q. Key Data :

PropertyImpact of 2,5-Difluorophenyl Group
LogP~2.1 (estimated)
Dipole MomentIncreased due to C-F bonds
Hydrogen Bonding CapacityReduced (fluorine’s low H-bond acceptance)

What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm (pyrrolidinone protons) and δ 6.8–7.2 ppm (difluorophenyl aromatic protons).
    • ¹³C NMR : Carbonyl resonance at ~175 ppm; fluorine coupling splits aromatic carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 198.08 (C₁₀H₉F₂NO⁺).
  • IR Spectroscopy : Stretching at ~1680 cm⁻¹ (amide C=O) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Answer:

  • Modifications to Test :
    • Pyrrolidinone Ring : Introduce methyl or spiro groups to restrict conformation and improve target selectivity.
    • Fluorophenyl Position : Compare 2,5-difluoro vs. 3,5-difluoro analogs to assess steric/electronic effects on binding .
    • Substituents on Nitrogen : Add alkyl or aryl groups to modulate pharmacokinetics (e.g., metabolic stability).

Q. Example Findings :

  • 4-(3,5-Difluorophenyl) analogs showed 3-fold higher binding affinity to serine/threonine kinases than 2,5-substituted variants in preliminary assays .

What computational strategies are effective for predicting the biological targets of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Focus on conserved ATP-binding pockets due to the compound’s heterocyclic core.
  • MD Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
  • Pharmacophore Modeling : Identify critical features (e.g., carbonyl oxygen, fluorophenyl π-system) for target engagement .

Case Study :
Docking of a related pyrrolidinone into the MAPK14 active site revealed hydrogen bonds with Lys53 and hydrophobic interactions with Leu104 .

How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved for this compound?

Answer:
Potential Causes :

  • Assay Conditions : Variability in buffer pH, ATP concentrations (for kinase assays), or cell line genetic backgrounds.
  • Compound Stability : Degradation in DMSO stock solutions over time.

Q. Resolution Strategies :

  • Dose-Response Replicates : Perform triplicate assays with fresh compound stocks.
  • Orthogonal Assays : Confirm activity via SPR (binding affinity) and cell-based viability assays (e.g., MTT).
  • Metabolite Screening : Use LC-MS to identify degradation products interfering with activity .

What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Answer:

  • Cancer Models : Xenograft mice implanted with human colorectal (HCT116) or breast (MCF7) cancer cells. Monitor tumor volume and apoptosis markers (e.g., cleaved caspase-3).
  • Neurological Models : Test in zebrafish for blood-brain barrier penetration if targeting CNS disorders.
  • PK/PD Studies : Measure plasma half-life (t₁/₂) and bioavailability via oral vs. IV administration in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.